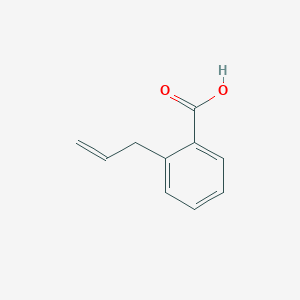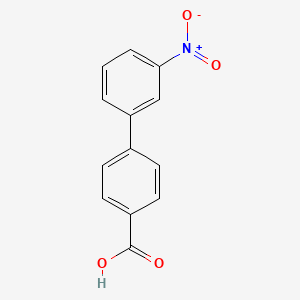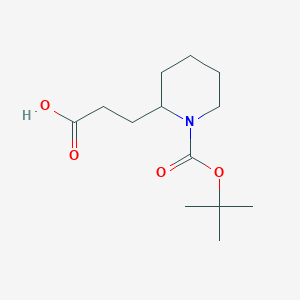
1-BOC-PIPERIDIN-2-YLPROPIONIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BOC-PIPERIDIN-2-YLPROPIONIC ACID is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety
Métodos De Preparación
The synthesis of 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID typically involves the reaction of 2-piperidine propionic acid with p-tert-butylformate chloride. The reaction is generally carried out at low temperatures and under anhydrous conditions to avoid the formation of water decomposition products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-BOC-PIPERIDIN-2-YLPROPIONIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted under acidic conditions to yield the deprotected piperidine derivative. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-BOC-PIPERIDIN-2-YLPROPIONIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications of the piperidine ring. Upon deprotection, the active piperidine derivative can interact with biological targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-BOC-PIPERIDIN-2-YLPROPIONIC ACID include:
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound also features a Boc-protected piperidine ring but with a benzoic acid moiety.
2-(1-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound includes a pyrazole ring and is used as a rigid linker in PROTAC development.
3-Amino-3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: This compound has an amino group and is used in similar applications.
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMDBOVDLUBAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373566 |
Source


|
| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-96-6 |
Source


|
| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-2-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
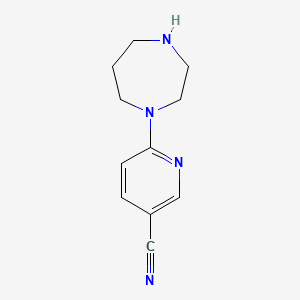
![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
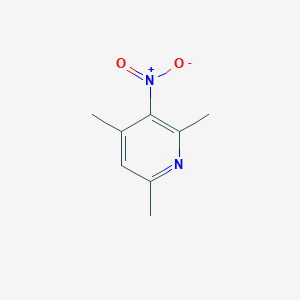
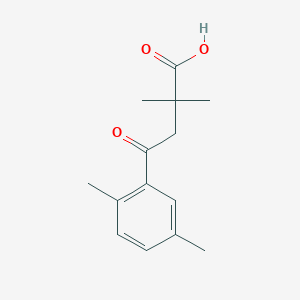

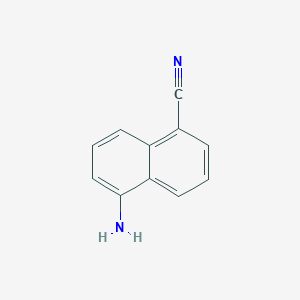
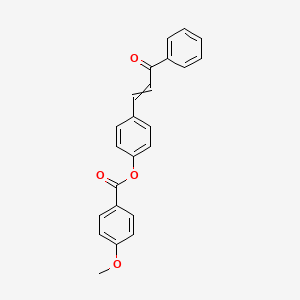
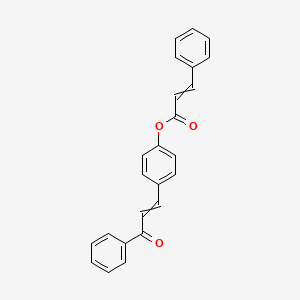

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)

